REACTION_CXSMILES
|
[F:1][C:2]([F:23])([F:22])[C:3]1[CH:4]=[CH:5][C:6]([O:9][C:10]2[CH:21]=[CH:20][C:13]([O:14][CH:15]([CH3:19])[C:16]([OH:18])=[O:17])=[CH:12][CH:11]=2)=[N:7][CH:8]=1.[C:24]1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[F:23][C:2]([F:22])([F:1])[C:3]1[CH:4]=[CH:5][C:6]([O:9][C:10]2[CH:21]=[CH:20][C:13]([O:14][CH:15]([CH3:19])[C:16]([O:18][CH3:24])=[O:17])=[CH:12][CH:11]=2)=[N:7][CH:8]=1
|
Name
|
|
Quantity
|
12.46 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC(=NC1)OC1=CC=C(OC(C(=O)O)C)C=C1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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70 mL
|
Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
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4 h
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Type
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CUSTOM
|
Details
|
After evaporating the solution to dryness
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Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in ether
|
Type
|
WASH
|
Details
|
washed with sodium hydrogen carbonate solution
|
Type
|
CUSTOM
|
Details
|
The ethereal layer is separated
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=NC1)OC1=CC=C(OC(C(=O)OC)C)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |